molecular formula C12H14O3 B2931454 2,2-Dimethylchroman-8-carboxylic acid CAS No. 82553-56-8

2,2-Dimethylchroman-8-carboxylic acid

Cat. No.: B2931454
CAS No.: 82553-56-8
M. Wt: 206.241
InChI Key: CNNKZSZUCRDOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylchroman-8-carboxylic acid is a chroman derivative with the molecular formula C12H14O3. It is a white to yellow solid at room temperature and has a molecular weight of 206.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,2-Dimethylchroman-8-carboxylic acid involves the reaction of 2,2-dimethylchroman with n-butyllithium in diethyl ether. The reaction is carried out at room temperature, and the product is obtained after a series of purification steps . Another method involves the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to yield a metal carboxylate, followed by protonation to give the carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylchroman-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the chroman ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are used under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2,2-Dimethylchroman-8-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for other chroman derivatives.

    Biology: The compound exhibits interesting biological activities, making it a subject of study in various biological assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

    2,2-Dimethyl-6-chromanecarboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

    2,2-Dimethyl-3,4-dihydro-2H-chromene-6-carboxylic acid: Another similar compound with slight structural variations.

Uniqueness: 2,2-Dimethylchroman-8-carboxylic acid is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties

Biological Activity

2,2-Dimethylchroman-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄O₂, characterized by a chroman backbone with a carboxylic acid functional group at the 8-position and two methyl groups at the 2-position. This specific structural arrangement contributes to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antifungal Activity : The compound has shown potential as an antifungal agent against several phytopathogenic fungi. Its mechanism typically involves the inhibition of enzymes critical for fungal cell wall synthesis and disruption of cellular membranes, leading to cell death.
  • Anti-inflammatory Effects : Like other chroman derivatives, it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators .
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, which can protect cells from oxidative stress .

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, including those related to inflammation and fungal growth.
  • Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane integrity and function.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
4-MethylcoumarinCoumarin core with methyl substitutionKnown for its fluorescence properties
7-HydroxycoumarinHydroxy group at position 7Exhibits anticoagulant activity
3-(4-Methylphenyl)chromoneChromone structure with phenyl groupPotential anti-cancer properties

The specific methyl substitutions and position of the carboxylic acid group in this compound may influence its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

  • Antifungal Studies : Recent studies have indicated that derivatives of chroman compounds exhibit significant antifungal activity. For instance, a study demonstrated that certain chroman derivatives effectively inhibited the growth of Zymoseptoria tritici, a wheat pathogen .
  • Anti-Leishmanial Activity : Research on structurally related compounds has shown promising results against Leishmania donovani, suggesting that modifications in the chroman structure can enhance biological efficacy .
  • Multicomponent Synthesis : The application of multicomponent reactions (MCRs) has facilitated the rapid synthesis of biologically active compounds from chroman frameworks. This approach has been instrumental in developing new therapeutic agents with enhanced bioactivity .

Future Directions

Ongoing research is essential to explore the full potential of this compound. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into its mechanisms of action will provide insights into how this compound interacts with biological targets.
  • Clinical Applications : Evaluating its efficacy in clinical settings will be crucial for determining its therapeutic potential.
  • Structural Modifications : Further chemical modifications could lead to the development of more potent analogs with specific biological activities.

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromene-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2)7-6-8-4-3-5-9(11(13)14)10(8)15-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNKZSZUCRDOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1.6M n-butyllithium in hexane and 150 ml of diethyl ether were added a solution of 27 g of 2,2-dimethylchroman in diethyl ether over a one hour period at room temperature. The solution was then heated at reflux 160 minutes, cooled, and poured into dry ice/diethyl ether. The mixture was allowed to come to room temperature, poured into ice water, and layers separated. The organic layer was washed with water, dried over sodium sulfate, and concentrated in vacuo to provide 21 g of solid. The aqueous layer was acidified and the resulting precipitate extracted into diethyl ether/ethyl acetate. The organic extract was washed with water, dried over sodium sulfate, and concentrated in vacuo to provide 9 g of solid. The two isolated solids were combined and chromatographed over silica gel eluting with 10% ethyl acetate in toluene. The appropriate fractions were combined and concentrated in vacuo to provide 9.8 g of the desired title intermediate, m.p. 90°-92° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
dry ice diethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.